molecular formula C10H15ClN2 B2785699 3,3-Dimethylindolin-6-amine hydrochloride CAS No. 1446412-22-1

3,3-Dimethylindolin-6-amine hydrochloride

Cat. No.: B2785699
CAS No.: 1446412-22-1
M. Wt: 198.69
InChI Key: XNZDKQWQYXDSAP-UHFFFAOYSA-N
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Description

3,3-Dimethylindolin-6-amine hydrochloride (CAS: 1446412-22-1) is an indoline derivative featuring a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The molecule is substituted with a primary amine group at the 6-position and two methyl groups at the 3-position of the indoline scaffold. Its molecular formula is C₁₀H₁₅ClN₂, with a molecular weight of 198.69 g/mol.

The compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Evidence suggests its role in synthesizing acetylated derivatives for imidazolidinedione-based compounds .

Properties

IUPAC Name

3,3-dimethyl-1,2-dihydroindol-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-10(2)6-12-9-5-7(11)3-4-8(9)10;/h3-5,12H,6,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZDKQWQYXDSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylindolin-6-amine hydrochloride typically involves the reaction of 3,3-dimethylindoline with an amine source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylindolin-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3,3-Dimethylindolin-6-amine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3-Dimethylindolin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key differences between 3,3-dimethylindolin-6-amine hydrochloride and its analogues:

Compound Name Molecular Formula Key Substituents Solubility (If Available) Synthesis Method Pharmacological Notes References
This compound C₁₀H₁₅ClN₂ 3,3-dimethyl, 6-amine Limited data Acetylation of indoline precursors Intermediate in drug synthesis
6-Methoxytryptamine hydrochloride C₁₁H₁₅ClN₂O 6-methoxy, ethylamine side chain Not reported Derived from indole alkylation Serotonergic activity (5-HT receptor modulation)
3-(Trifluoromethyl)-1H-indol-6-amine hydrochloride C₉H₈ClF₃N₂ 3-CF₃, 6-amine Not reported Halogenation and amination Enhanced lipophilicity for CNS targeting
6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride C₈H₉Cl₂NO 6-Cl, benzofuran scaffold Not reported Cyclization and chlorination Potential antipsychotic applications
N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride C₁₂H₁₈ClN₃ Pyridine core, piperidinyl group Not reported Pyridine-piperidine coupling Neurological or receptor-binding studies

Key Structural Differences and Implications

Substituent Effects: The 3,3-dimethyl groups in the target compound increase steric bulk compared to unmethylated analogues like 6-aminoindoline dihydrochloride . This may enhance metabolic stability but reduce binding affinity to certain receptors. Halogenated derivatives (e.g., 6-chloro or 3-CF₃) exhibit greater lipophilicity, improving blood-brain barrier penetration .

Synthetic Accessibility :

  • The target compound is synthesized via acetylation of indoline precursors, while 6-methoxytryptamine requires indole alkylation .
  • Halogenated derivatives often necessitate harsh conditions (e.g., iodination or fluorination), complicating scalability .

Pharmacological Potential: 6-Methoxytryptamine is linked to serotonin receptor modulation, whereas 3-(trifluoromethyl)-indole-6-amine may target enzymes like monoamine oxidases due to its electron-withdrawing CF₃ group . The dimethyl groups in the target compound likely limit its direct bioactivity but enhance its utility as a synthetic intermediate .

Biological Activity

3,3-Dimethylindolin-6-amine hydrochloride (CAS No. 1446412-22-1) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the indole family, which is well-known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as a modulator of several signaling pathways involved in disease processes. The specific mechanisms include:

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which can disrupt signaling pathways critical for cell proliferation and survival.
  • Cytokine Modulation : It may influence the release and activity of pro-inflammatory cytokines, thus playing a role in inflammatory diseases.

Pharmacological Properties

The pharmacological properties of this compound have been explored in various studies. Key findings include:

  • Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Preliminary research indicates that it may protect neuronal cells from oxidative stress and apoptosis, highlighting its potential in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates cytokine release
NeuroprotectionProtects neurons from oxidative damage

Case Study Example

One notable case study involved the evaluation of this compound's effects on multiple myeloma cell lines. The study reported significant inhibition of cell proliferation and induction of apoptosis, suggesting a promising role for this compound in cancer therapy. The experimental setup included:

  • Cell Lines Used : RPMI8226 and U266 (human multiple myeloma cell lines).
  • Dosage : Various concentrations ranging from 1 µM to 10 µM were tested.
  • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating effective cytotoxicity at lower concentrations.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key aspects include:

  • Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
  • Metabolism : Initial studies suggest hepatic metabolism may play a role in the elimination of the compound.
  • Excretion : Primarily excreted via renal pathways.

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